molecular formula C3H4BBrF3K B15200694 Potassium trans-3-bromo-1-propenyltrifluoroborate

Potassium trans-3-bromo-1-propenyltrifluoroborate

Cat. No.: B15200694
M. Wt: 226.87 g/mol
InChI Key: JHSAUSGXIFYUEW-TYYBGVCCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trans-3-bromo-1-propenyltrifluoroborate can be synthesized through the reaction of trans-3-bromo-1-propenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran at low temperatures to ensure the stability of the trifluoroborate group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Potassium trans-3-bromo-1-propenyltrifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of potassium trans-3-bromo-1-propenyltrifluoroborate in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Potassium trans-3-bromo-1-propenyltrifluoroborate is compared with other organoboron compounds such as:

  • Potassium phenyltrifluoroborate
  • Potassium vinyltrifluoroborate
  • Potassium methyltrifluoroborate

Uniqueness

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

Molecular Formula

C3H4BBrF3K

Molecular Weight

226.87 g/mol

IUPAC Name

potassium;[(E)-3-bromoprop-1-enyl]-trifluoroboranuide

InChI

InChI=1S/C3H4BBrF3.K/c5-3-1-2-4(6,7)8;/h1-2H,3H2;/q-1;+1/b2-1+;

InChI Key

JHSAUSGXIFYUEW-TYYBGVCCSA-N

Isomeric SMILES

[B-](/C=C/CBr)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CCBr)(F)(F)F.[K+]

Origin of Product

United States

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